1-(Chloromethyl)-4-Ethoxybenzene 1-(Chloromethyl)-4-Ethoxybenzene
Brand Name: Vulcanchem
CAS No.: 6653-80-1
VCID: VC3784792
InChI: InChI=1S/C9H11ClO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3
SMILES: CCOC1=CC=C(C=C1)CCl
Molecular Formula: C9H11ClO
Molecular Weight: 170.63 g/mol

1-(Chloromethyl)-4-Ethoxybenzene

CAS No.: 6653-80-1

Cat. No.: VC3784792

Molecular Formula: C9H11ClO

Molecular Weight: 170.63 g/mol

* For research use only. Not for human or veterinary use.

1-(Chloromethyl)-4-Ethoxybenzene - 6653-80-1

Specification

CAS No. 6653-80-1
Molecular Formula C9H11ClO
Molecular Weight 170.63 g/mol
IUPAC Name 1-(chloromethyl)-4-ethoxybenzene
Standard InChI InChI=1S/C9H11ClO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3
Standard InChI Key DCLMJYZEOSDVCL-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)CCl
Canonical SMILES CCOC1=CC=C(C=C1)CCl

Introduction

Chemical Identity and Structural Characteristics

1-(Chloromethyl)-4-ethoxybenzene is characterized by a para-substituted benzene ring bearing both an ethoxy group and a chloromethyl functionality. This structural arrangement contributes to its distinctive chemical behavior and applications in synthetic chemistry.

Molecular Structure and Identification

The compound features a benzene ring with an ethoxy group (-OCH₂CH₃) at the para position relative to a chloromethyl group (-CH₂Cl). This specific substitution pattern influences its reactivity profile and physical properties. The ethoxy group provides electron-donating characteristics to the aromatic ring, while the chloromethyl group serves as a reactive electrophilic center.

The compound is uniquely identified through several standardized chemical identifiers:

ParameterValue
CAS Number6653-80-1
Molecular FormulaC₉H₁₁ClO
IUPAC Name1-(chloromethyl)-4-ethoxybenzene
Standard InChIInChI=1S/C9H11ClO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3
Standard InChIKeyDCLMJYZEOSDVCL-UHFFFAOYSA-N
SMILES NotationCCOC1=CC=C(C=C1)CCl

The compound is also known by several synonyms, including 4-ethoxybenzyl chloride, 4-chloromethyl-phenetole, and p-ethoxy benzylchloride .

Physical and Chemical Properties

Physical Properties

1-(Chloromethyl)-4-ethoxybenzene exhibits physical properties consistent with its molecular structure and functional groups. These properties are critical for understanding its behavior in various chemical processes and applications.

PropertyValueUnit
Molecular Weight170.636g/mol
Density1.1±0.1g/cm³
Boiling Point246.5±15.0°C at 760 mmHg
Melting PointNot available-
Flash Point107.2±14.4°C
Exact Mass170.049850-
Polar Surface Area (PSA)9.23000Ų
LogP2.93-
Vapor Pressure0.0±0.5mmHg at 25°C
Index of Refraction1.512-

The relatively high boiling point of 246.5°C reflects the compound's molecular weight and potential for intermolecular forces, including dipole-dipole interactions and van der Waals forces . The LogP value of 2.93 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems and solubility characteristics favorable for organic solvents rather than aqueous environments .

Chemical Reactivity

The chemical reactivity of 1-(chloromethyl)-4-ethoxybenzene is primarily determined by its functional groups:

  • The chloromethyl group acts as an excellent leaving group in nucleophilic substitution reactions, making the compound useful as an alkylating agent in organic synthesis.

  • The ethoxy group contributes electron density to the aromatic ring through resonance effects, potentially influencing the reactivity of the chloromethyl group.

  • The compound can participate in various organic reactions including Williamson ether synthesis, Friedel-Crafts alkylation, and other carbon-carbon bond formation reactions.

Synthesis Methods

Standard Synthetic Routes

The synthesis of 1-(chloromethyl)-4-ethoxybenzene can be achieved through several synthetic pathways, with the most common methods involving:

  • Chloromethylation of 4-ethoxybenzene using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.

  • Direct functionalization of 4-ethoxybenzyl alcohol with thionyl chloride or other chlorinating agents to convert the hydroxyl group to a chloride.

  • Reaction of 4-ethoxybenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Optimization Parameters

For optimal synthesis of 1-(chloromethyl)-4-ethoxybenzene, several parameters require careful control:

  • Temperature control is crucial, with reactions typically maintained between 60-80°C to maximize yield while minimizing side reactions.

  • Reaction time must be optimized to ensure complete conversion while avoiding decomposition of the product.

  • Selection of appropriate solvents and catalysts significantly impacts reaction efficiency and product purity.

  • Purification techniques including recrystallization or column chromatography are essential for obtaining high-purity product.

Applications and Utilization

Synthetic Applications

1-(Chloromethyl)-4-ethoxybenzene serves as a versatile building block in organic synthesis, particularly in:

  • Preparation of extended aromatic systems through alkylation reactions.

  • Synthesis of pharmaceutical intermediates containing the 4-ethoxybenzyl moiety.

  • Serving as a phase transfer catalyst in certain organic transformations.

  • Conversion reactions such as the transformation of toluene to ethylbenzene through alkylation processes.

Research Applications

In research settings, the compound has been investigated for:

  • Studies on structure-activity relationships in medicinal chemistry.

  • Exploration of reaction mechanisms involving benzylic halides.

  • Development of novel synthetic methodologies for complex molecule assembly.

Several research publications and patents mention 1-(chloromethyl)-4-ethoxybenzene, including US Patent 2006/88499 A1 by Percec (2006), indicating its utility in various chemical processes .

Hazard TypeClassificationCode
IrritantXi-
Acute ToxicityHarmful if swallowedH302
Environmental HazardHarmful to aquatic life with long-lasting effectsH412

These classifications indicate that the compound requires appropriate safety measures during handling and disposal .

Structural Relationships and Comparative Analysis

Related Compounds

Several compounds share structural similarities with 1-(chloromethyl)-4-ethoxybenzene, including:

  • 1-Chloro-4-ethoxybenzene (CAS: 622-61-7) - differs in the absence of the methylene group between the benzene ring and the chlorine atom .

  • 1-(Bromomethyl)-4-ethoxybenzene - contains bromine instead of chlorine, potentially exhibiting different reactivity patterns in nucleophilic substitution reactions.

  • 1-(Chloromethyl)-4-methoxybenzene - features a methoxy group rather than an ethoxy group, resulting in slightly different electronic and steric properties.

Structure-Property Relationships

The specific arrangement of functional groups in 1-(chloromethyl)-4-ethoxybenzene contributes to its distinct properties:

  • The para arrangement of substituents provides a symmetrical electron distribution across the benzene ring.

  • The ethoxy group's electron-donating properties can influence the reactivity of the chloromethyl group through inductive and resonance effects.

  • The chloromethyl group's reactivity is modulated by its position relative to the ethoxy substituent, potentially affecting rates of nucleophilic substitution reactions.

Literature Documentation and Research Findings

1-(Chloromethyl)-4-ethoxybenzene has been documented in several scientific publications, indicating its relevance in chemical research:

  • The compound was referenced in Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft (volume 295, pages 690-697), suggesting potential pharmaceutical applications or investigations .

  • It appears in Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences (volume 198, page 102), highlighting its historical significance in chemical research .

  • Its inclusion in US Patent 2006/88499 A1 (2006) by Virgil Percec demonstrates its utility in patented synthetic methodologies .

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